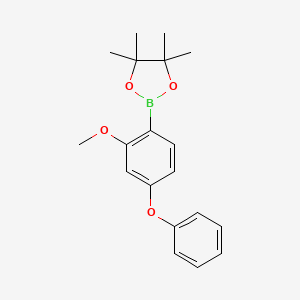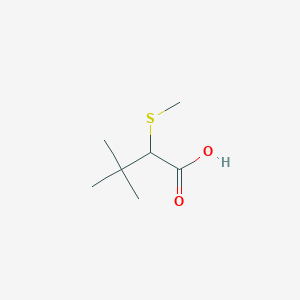
3,3-Dimethyl-2-(methylsulfanyl)butanoic acid
Overview
Description
3,3-Dimethyl-2-(methylsulfanyl)butanoic acid, commonly known as DMMSB, is an organic compound belonging to the family of carboxylic acids. It is a colorless, odorless, and crystalline solid with a molecular weight of 180.22 g/mol. DMMSB has a wide range of applications in the fields of biochemistry, pharmaceuticals, and organic synthesis. It is used as a reagent in the synthesis of various compounds, including sulfonamides, sulfones, and sulfonamides. It is also used as a catalyst in the synthesis of other compounds, such as esters and amides. In addition, DMMSB is used as a preservative in food and beverage products.
Scientific Research Applications
Anticonvulsant and Antinociceptive Properties
3,3-Dimethyl-2-(methylsulfanyl)butanoic acid has been studied for its potential application in anticonvulsant and antinociceptive therapies. A study synthesized a library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These compounds, including 3,3-dimethyl-2-(methylsulfanyl)butanoic acid derivatives, showed promising anticonvulsant properties in preclinical seizure models and were found to be effective in binding to neuronal voltage-sensitive sodium and L-type calcium channels, which are significant in the treatment of epilepsy and pain management (Kamiński et al., 2016).
Analytical and Structural Characterization
The compound has also been a subject in the analytical and structural characterization studies. For instance, a comprehensive study focused on the structural analysis of a novel synthetic cannabinoid analog of 3,3-dimethyl-2-(methylsulfanyl)butanoic acid. The study utilized various techniques like gas chromatography-mass spectrometry (GC-MS), high-resolution liquid chromatography-mass spectrometry (LC-MS), and spectroscopic methods to understand the compound's structure and properties (Dybowski et al., 2021).
Cytotoxicity Studies
Research into the cytotoxic properties of derivatives of 3,3-Dimethyl-2-(methylsulfanyl)butanoic acid against leukemia cell lines has been conducted. The synthesized 2-methylsulfanyl fatty acids displayed significant cytotoxicity to human chronic myelogenous leukemia K-562 and human histiocytic lymphoma U-937 cell lines. These findings suggest potential applications in cancer therapy (Carballeira et al., 2005).
Thermochemical Properties
The thermochemical properties of monocarboxylic acids, including 3,3-dimethylbutanoic acid, have been investigated. The study provided valuable data for the development of predictive models for the behavior of such compounds under varying temperatures and conditions, which is crucial for their use in various industrial and research applications (Verevkin, 2000).
Synthesis of Novel Compounds
Several studies have focused on the synthesis of novel compounds using 3,3-Dimethyl-2-(methylsulfanyl)butanoic acid as a starting material or intermediate. These syntheses lead to the creation of diverse organic molecules with potential applications in pharmaceuticals and material science (e.g., Mukai et al., 2003).
Atmospheric Chemistry
In atmospheric chemistry, research has been done on radicals derived from the oxidation of compounds like dimethyl sulfide, which is structurally related to 3,3-dimethyl-2-(methylsulfanyl)butanoic acid. These studies help in understanding the complex processes involved in atmospheric reactions and pollutant formation (Mardyukov & Schreiner, 2018).
properties
IUPAC Name |
3,3-dimethyl-2-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)5(10-4)6(8)9/h5H,1-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGYBWJHDIPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-(methylsulfanyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)

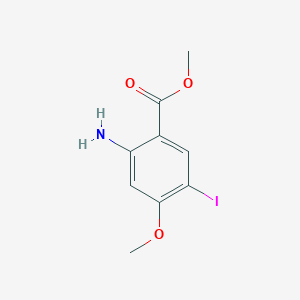



![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
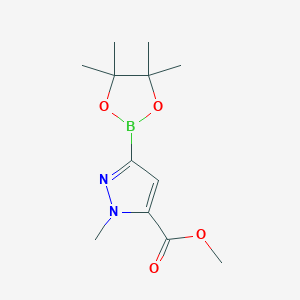
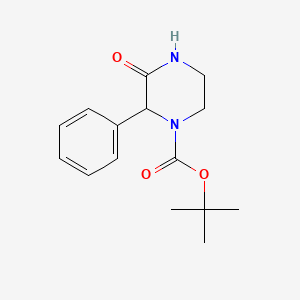
![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)

![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)
